An In-depth Technical Guide to 3-Methylbutane-1,2-diamine Dihydrochloride
An In-depth Technical Guide to 3-Methylbutane-1,2-diamine Dihydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3-Methylbutane-1,2-diamine and its dihydrochloride salt. This document provides critical data on identification, properties, synthesis, applications, and safety protocols, underscoring its significance as a versatile chiral building block.
Introduction: The Strategic Value of Chiral Diamines
Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as indispensable ligands for metal-catalyzed reactions and as foundational scaffolds for novel pharmaceutical agents.[1][2] Their ability to form stable chelate complexes with metals allows for the creation of a defined chiral environment, enabling high stereocontrol in a multitude of chemical transformations.[3] 3-Methylbutane-1,2-diamine, with its stereocenter adjacent to a bidentate coordinating system, is a valuable member of this class. The dihydrochloride salt form enhances the compound's stability, shelf-life, and handling characteristics by protecting the amine functionalities from atmospheric degradation and simplifying stoichiometric measurements in aqueous or protic media.
Compound Identification and Nomenclature
Precise identification is critical for regulatory compliance and scientific accuracy. While a specific CAS number for the dihydrochloride salt is not distinctly cataloged in major databases, it is unequivocally identified by the CAS number of its parent compound.
| Identifier | Data | Source |
| Compound Name | 3-Methylbutane-1,2-diamine Dihydrochloride | - |
| Systematic (IUPAC) Name | 3-methylbutane-1,2-diamine;dihydrochloride | PubChem |
| Parent Compound CAS No. | 44520-52-7 (for racemic mixture) | [4][5] |
| Chiral (2S) Isomer CAS No. | 40630-14-6 | [6] |
| Molecular Formula | C₅H₁₆Cl₂N₂ | (Calculated) |
| Molecular Weight | 175.10 g/mol | (Calculated) |
| InChIKey (Parent) | JUGFAVYVWUFUCN-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The dihydrochloride salt is typically a white to off-white crystalline solid, exhibiting significantly different solubility profiles compared to its free base form. Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[7][8]
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Based on typical diamine dihydrochlorides[9] |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Enhanced solubility in protic solvents due to ionic nature |
| Stability | More stable and less susceptible to oxidation than the free base | Salt formation protects the lone pair of electrons on the nitrogen atoms |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [7] |
Properties for the free base (C₅H₁₄N₂) are provided for reference:
| Property (Free Base) | Value | Source |
|---|---|---|
| Molecular Weight | 102.18 g/mol | [5] |
| Topological Polar Surface Area | 52 Ų | [6] |
| XLogP3 | -0.3 |[6] |
Synthesis and Purification Protocol
The synthesis of 3-Methylbutane-1,2-diamine dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective strategy involves the reduction of a corresponding α-amino oxime derived from a natural amino acid precursor, L-valine, ensuring inherent chirality.
Conceptual Synthesis Workflow
The pathway leverages readily available L-valine to establish the desired stereochemistry. The carboxylic acid is converted to an amide, which is then dehydrated to a nitrile. The α-carbon is subsequently nitrosated and reduced to form the oxime, which undergoes a final reduction to the diamine, followed by salt formation.
Caption: Synthesis workflow for 3-Methylbutane-1,2-diamine dihydrochloride.
Step-by-Step Experimental Protocol
Objective: To synthesize 3-Methylbutane-1,2-diamine free base and convert it to its dihydrochloride salt. This protocol is a representative method; specific conditions may require optimization.
Part A: Synthesis of the Diamine Free Base (Illustrative Route via Aziridine Ring Opening)
A practical alternative to the above scheme is the ring-opening of a suitable N-activated aziridine, a method well-documented for producing vicinal diamines.[10]
-
Aziridination of 3-Methyl-1-butene: The starting alkene is reacted with an electrophilic nitrene source (e.g., generated from Chloramine-T or a similar reagent) in the presence of a suitable catalyst to form the corresponding 2-isopropyl-aziridine.
-
Rationale: This step creates the core three-membered ring containing one of the required nitrogen atoms.
-
-
Ring Opening with an Amine Equivalent: The activated aziridine is subjected to nucleophilic attack by an amine source, such as ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction). The reaction is typically catalyzed by a Lewis acid (e.g., Indium tribromide) to facilitate ring opening.[10]
-
Rationale: This is a regioselective Sɴ2 reaction that introduces the second nitrogen atom at the C1 position, establishing the 1,2-diamine backbone.
-
-
Deprotection (if necessary): If a protected amine was used, the protecting groups are removed under appropriate conditions (e.g., hydrogenation for a benzyl group, or reduction of an azide).
-
Purification: The resulting crude 3-Methylbutane-1,2-diamine free base is purified by fractional distillation under reduced pressure to yield a colorless oil.
Part B: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the purified diamine free base (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or isopropanol (IPA), under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Anhydrous conditions prevent the introduction of water, which can interfere with crystallization and affect product purity.
-
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of anhydrous hydrogen chloride (2.1 equivalents) in the same solvent dropwise with vigorous stirring. A white precipitate will form immediately.
-
Rationale: Using a slight excess of HCl ensures complete protonation of both amine groups. Slow, cooled addition controls the exothermic reaction.
-
-
Precipitation and Isolation: Allow the suspension to stir at low temperature for 1-2 hours to ensure complete precipitation. Collect the white solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.[8] Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield pure 3-Methylbutane-1,2-diamine dihydrochloride.
Applications in Research and Drug Development
The utility of 3-Methylbutane-1,2-diamine dihydrochloride stems from the versatile reactivity of its parent diamine, particularly in stereoselective synthesis.
-
Chiral Ligands: The diamine is a precursor to a wide range of C₂-symmetric and unsymmetric ligands for asymmetric catalysis.[11] These ligands are used in reactions such as asymmetric hydrogenation, hydrogen transfer, and carbon-carbon bond-forming reactions, which are critical in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3]
-
Pharmaceutical Scaffolds: Vicinal diamines are key structural motifs in numerous biologically active compounds and approved drugs. They can serve as rigid backbones to orient pharmacophoric groups in a specific spatial arrangement, enhancing binding affinity and selectivity for biological targets.[1]
-
Organocatalysis: The diamine can be derivatized to function as an organocatalyst, particularly in reactions like asymmetric Michael additions and aldol reactions.[2]
Safety, Handling, and Storage
As with all amine salts, proper handling is essential to ensure user safety and maintain compound integrity.
-
Hazard Identification: Diamine dihydrochloride salts are typically classified as skin and eye irritants. Inhalation of dust may cause respiratory tract irritation.[9][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid generating dust.[8] Keep the container tightly closed when not in use. The material is hygroscopic and should be handled under an inert atmosphere if possible.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8] The container should be tightly sealed to prevent moisture absorption.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
In all cases of significant exposure, seek medical attention.[9]
-
Conclusion
3-Methylbutane-1,2-diamine dihydrochloride is a stable, synthetically accessible, and highly valuable chemical entity. Its importance in asymmetric synthesis and medicinal chemistry is well-established, providing a robust platform for the development of chiral catalysts and novel therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in a research and development setting.
References
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Alexakis, A., & Mangeney, P. (2007). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 102(10), 3427-3457. [Link]
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Ramón, D. J., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(8), 2843-2870. [Link]
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ChemRxiv. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethylenediamine Dihydrochloride, 98+%. Retrieved from [Link]
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Mol-Instincts. (2025, June 7). Cas no 40630-14-6 ((2S)-3-methylbutane-1,2-diamine). Retrieved from [Link]
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